CID 45157500

描述

属性

CAS 编号 |

6132-04-3 |

|---|---|

分子式 |

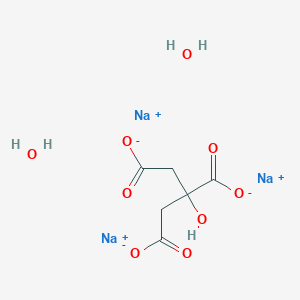

C6H10NaO8 |

分子量 |

233.13 g/mol |

IUPAC 名称 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI 键 |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

其他CAS编号 |

6132-04-3 |

物理描述 |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

相关CAS编号 |

6132-05-4 6858-44-2 |

溶解度 |

Solubility in water, g/100ml: 77 |

同义词 |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

产品来源 |

United States |

准备方法

Neutralization Reaction with Sodium Hydroxide

The most common industrial method for synthesizing trisodium citrate dihydrate involves the neutralization of citric acid (C₆H₈O₇) with sodium hydroxide (NaOH). This exothermic reaction follows the stoichiometric equation:

Key steps include:

(a) Solution Preparation

A 25–30% aqueous sodium hydroxide solution is prepared by dissolving NaOH pellets in deionized water. Optimized concentrations (e.g., 27%) ensure efficient reaction kinetics while minimizing excess water .

(b) Controlled Neutralization

Food-grade citric acid crystals are gradually added to the NaOH solution under continuous stirring. The addition rate is critical to maintaining a pH range of 7.6–9.0, with an optimal target of 8.3 . This prevents localized acidity, which could degrade citric acid into byproducts like aconitic acid.

(c) Concentration and Crystallization

The neutralization heat raises the solution temperature, enabling evaporation to a Beaumé density of 1.35–1.40 (specific gravity ~1.37). Upon cooling to 25°C, trisodium citrate crystallizes as fine hydrates. Centrifugation separates crystals from the mother liquor, which is recycled to improve yield .

(d) Drying and Dehydration

Crystals are dried in hot air circulators at 150–180°C for 2.5–3.5 hours to reduce moisture content below 1%. Higher temperatures (e.g., 176°C for 3 hours) yield white, free-flowing particles compliant with pharmacopeial standards .

Alternative Synthesis Using Sodium Carbonate

Some manufacturers substitute sodium carbonate (Na₂CO₃) for NaOH, though this method generates carbon dioxide as a byproduct:

While cost-effective, CO₂ emissions pose environmental concerns, making NaOH the preferred reagent in eco-conscious facilities .

Crystallization Optimization

Crystal quality depends on:

-

Beaumé Density : Solutions concentrated to 1.37°Bé yield uniform crystals with minimal impurities .

-

Cooling Rate : Slow cooling (0.5°C/min) promotes large, well-defined crystals, whereas rapid cooling forms fines requiring reprocessing .

-

Mother Liquor Recycling : Reusing residual liquid reduces raw material consumption by 15–20% .

Quality Control Parameters

Trisodium citrate dihydrate must meet stringent specifications outlined in Table 1:

Table 1: Technical Specifications for Trisodium Citrate Dihydrate

Comparative Analysis of Production Methods

Table 2: NaOH vs. Na₂CO₃ Neutralization

科学研究应用

Food and Beverage Industry

Trisodium citrate dihydrate is commonly used as a food additive due to its buffering, sequestering, and emulsifying properties. It helps maintain pH levels and enhances flavor profiles in various products.

Case Study: Beverage Stabilization

A study demonstrated the effectiveness of trisodium citrate in stabilizing beverages by preventing the precipitation of calcium salts, which can affect taste and clarity (Jungbunzlauer, 2025) .

Pharmaceutical Applications

In pharmaceuticals, trisodium citrate dihydrate serves as an excipient in formulations, enhancing drug solubility and stability.

Case Study: Drug Formulation

Research has shown that trisodium citrate can improve the bioavailability of certain drugs by acting as a solubilizing agent. For instance, it was utilized in the formulation of oral solutions to enhance the absorption of active ingredients (Merck Millipore, 2024) .

Analytical Chemistry

Trisodium citrate dihydrate is employed in various analytical techniques, particularly in chromatography and mass spectrometry.

Data Table: Analytical Applications

Environmental Monitoring

The compound plays a significant role in environmental science, particularly for detecting heavy metals.

Case Study: Metal Ion Detection

Trisodium citrate dihydrate was used in the synthesis of nanoporous silica sensors for detecting hazardous metal ions like Fe(III) and Hg(II), showcasing its potential in environmental diagnostics (Mousavi et al., 2024) .

Nanotechnology

In nanotechnology, trisodium citrate dihydrate acts as a reducing agent and stabilizer in the synthesis of nanoparticles.

Data Table: Nanoparticle Synthesis Applications

Industrial Applications

Trisodium citrate dihydrate is also utilized in various industrial processes, including cleaning agents and surface treatments.

Case Study: Surface Chemistry

Research focused on the characterization of residues from trisodium citrate on surfaces indicated its efficacy as a cleaning agent in industrial applications (Gurses MS et al., 2018) .

作用机制

柠檬酸钠二水合物通过中和血液和尿液中过量的酸来发挥作用,从而提高 pH 值。 它螯合游离钙离子,防止它们与组织因子和凝血因子 VIIa 形成络合物,从而抑制凝血因子 X 的活化和凝血级联的外部启动 。这种机制使其成为有效的抗凝剂和碱化剂。

类似化合物:

柠檬酸: 柠檬酸钠二水合物的母体化合物,类似地用作缓冲剂和螯合剂.

无水柠檬酸钠: 与柠檬酸钠二水合物类似,但没有水分子,在类似的应用中使用.

柠檬酸钾: 另一种柠檬酸盐,用作碱化剂和治疗肾结石.

独特性: 柠檬酸钠二水合物因其特定的水合状态而独一无二,这种状态影响其溶解度和反应性。 它能够与金属离子形成稳定的络合物,以及它作为缓冲剂的作用,使其在各种科学和工业应用中特别有价值 .

相似化合物的比较

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

常见问题

Q. How is trisodium citrate dihydrate buffer prepared for antigen retrieval in immunohistochemistry?

- Methodological Answer : Trisodium citrate dihydrate is dissolved in deionized water (typically 10 mM concentration) and adjusted to pH 6.0 using citric acid or NaOH. The solution is heated to 95–100°C for 20–30 minutes to break protein cross-links in formalin-fixed tissues. Post-heating, samples are cooled gradually to room temperature to preserve epitope integrity .

Q. What analytical methods are used to characterize the purity and hydration state of trisodium citrate dihydrate?

- Methodological Answer :

- Loss on Drying (LoD) : Measures water content (11.0–13.0% for dihydrate form) by heating at 150°C until constant weight .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks (e.g., hydroxyl and carboxylate groups). X-ray diffraction (XRD) confirms crystalline structure .

- Titration : Acid-base titration quantifies citrate content (assay range: 99.0–100.5%) .

Q. How does trisodium citrate dihydrate function as a buffering agent in enzyme activity assays?

- Methodological Answer : At 10–90 mM concentrations, it maintains pH stability (typically pH 4.8–7.4) by resisting changes via its conjugate acid-base pair. For example, in aconitase assays, 25 mM trisodium citrate buffer at pH 7.0–9.0 ensures optimal enzyme activity .

Advanced Research Questions

Q. How can spectral overlaps in EPR studies of VO²⁺-doped trisodium citrate dihydrate crystals be resolved?

- Methodological Answer : Complex spectra with multiple lines are analyzed using numerical techniques (e.g., simulation software) to deconvolute overlapping signals. Parameters like hyperfine coupling constants (A‖ ≈ 160–180 G, A⊥ ≈ 60–70 G) and g-values (g‖ ≈ 1.94, g⊥ ≈ 1.98) are calculated to identify VO²⁺ site symmetry .

Q. What experimental strategies mitigate interference from residual trisodium citrate dihydrate in gold nanoparticle (GNP) synthesis?

- Methodological Answer :

- Filtration : Remove unreacted citrate using 0.22 µm filters post-synthesis .

- Spectrophotometric Calibration : Apply Beer-Lambert law with dynamic light scattering (DLS)-validated size distributions to calculate extinction coefficients (e.g., ε₅₂₀ ≈ 3.7 × 10⁸ M⁻¹cm⁻¹ for 20 nm GNPs) .

- Optimized Stoichiometry : Use a citrate-to-gold molar ratio of 3:1 to ensure complete reduction of HAuCl₄ .

Q. How is trisodium citrate dihydrate optimized for ammonium removal in bioremediation studies?

- Methodological Answer : In batch reactors, citrate acts as a carbon source for microbial consortia. A C/N ratio of ≥10 (e.g., 10 g citrate per 0.3 g NH₄⁺-N in 300 mL) ensures complete ammonium oxidation. Kinetic assays monitor citrate consumption rates (e.g., 2.5 g-C/L per hour) .

Q. What parameters maximize radiochemical purity (RCP) in ⁹⁹ᵐTc-labeled radiopharmaceuticals using trisodium citrate dihydrate?

- Methodological Answer :

- Citrate Concentration : 0.13 mg citrate per 15 µg SnCl₂ yields RCP >93%. Excess citrate (>0.2 mg) reduces RCP due to competing ligand binding .

- Reaction Time/Temperature : 30-minute incubation at 25°C ensures stable chelation without isotope dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。